Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

Lipophilicity modulation Piperazine bioisostere Drug-like property optimization

Replacing piperazine with this orthogonally protected 2,6-diazaspiro[3.3]heptane building block reduces logD₇.₄ by ~1 unit while increasing amine basicity by ~1.3-1.4 pKₐ units. The Boc group at the 2-position and free 4-aminophenyl at the 6-position enable sequential derivatization unattainable with symmetrical piperazine cores. • Lowers logD to mitigate hERG and phospholipidosis risk • Expands molecular volume by ~9-13 ų vs piperazine • Facilitates parallel library synthesis via orthogonal protection

Molecular Formula C16H23N3O2
Molecular Weight 289.37 g/mol
Cat. No. B13338366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate
Molecular FormulaC16H23N3O2
Molecular Weight289.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CN(C2)C3=CC=C(C=C3)N
InChIInChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-10-16(11-19)8-18(9-16)13-6-4-12(17)5-7-13/h4-7H,8-11,17H2,1-3H3
InChIKeyOSTHJJCOQGHBRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 6-(4-Aminophenyl)-2,6-Diazaspiro[3.3]Heptane-2-Carboxylate – Core Building Block for Piperazine Bioisostere-Based Drug Discovery


Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate (CAS 1395031-84-1, MW 289.37 g/mol) is a differentially protected N-Boc-N′-aryl-2,6-diazaspiro[3.3]heptane building block [1]. The 2,6-diazaspiro[3.3]heptane core is a well-established three-dimensional structural surrogate for piperazine, offering distinct physicochemical advantages including reduced lipophilicity (ΔlogD₇.₄ ≈ -1.0 versus piperazine analogs) and increased basicity (ΔpKₐ ≈ +1.4) that arise from the spirocyclic topology shifting the second nitrogen from a β to a γ relationship, thereby diminishing inductive electron withdrawal [2]. The compound incorporates a Boc-protected secondary amine at the 2-position and a free 4-aminophenyl group at the 6-position, enabling orthogonal functionalization strategies that are not accessible with simple piperazine scaffolds [1].

Scaffold Hop
Piperazine bioisostere with logD reduction and pKₐ gain
Protection
Orthogonal Boc/4-aminophenyl handles for sequential derivatization
Geometry
Rigid 90° exit-vector angle with defined N–N distance

Why Generic Piperazine or Cyclohexane Analogs Cannot Substitute Tert-Butyl 6-(4-Aminophenyl)-2,6-Diazaspiro[3.3]Heptane-2-Carboxylate in Lead Optimization


Simply exchanging this 2,6-diazaspiro[3.3]heptane building block for a generic N-Boc-N′-arylpiperazine or a 1,3-heteroatom-substituted cyclohexane analog introduces measurable liabilities that cascade through downstream ADME and target-engagement profiles. The spirocyclic core confers a counterintuitive reduction in logD₇.₄ of up to one log unit relative to the corresponding piperazine, driven by increased amine basicity (ΔpKₐ = +1.3 to +1.9) that alters ionization state at physiological pH [1]. Additionally, heteroatom-substituted spiro[3.3]heptanes exhibit higher aqueous solubility than their cyclohexane analogues and a trend toward higher metabolic stability [2]. Critically, the 90° twist imposed by the spiro junction changes the exit-vector geometry of the two nitrogen substituents compared with piperazine, increasing the N–N distance by approximately 1.3 Å and producing a molecular volume expansion of ~9–13 ų [1]. When the 4-aminophenyl group is present specifically at the 6-position with a Boc group at the 2-position, the resulting orthogonal protection pattern enables sequential derivatization that is not feasible with symmetrical piperazine cores, making generic substitution a direct route to synthetic dead-ends or suboptimal pharmacokinetic profiles [3].

LogD / pKₐ Profile
Piperazine analogs may not achieve comparable logD reduction or pKₐ elevation, shifting ionization and lipophilicity profiles.
Exit-Vector Geometry
Cyclohexane bioisosteres may not replicate the rigid 90° exit-vector angle, altering N–N distance and binding conformations.
Orthogonal Derivatization
Symmetrical piperazine cores limit site-selective functionalization, restricting sequential elaboration strategies.

Quantitative Differentiation Evidence: Tert-Butyl 6-(4-Aminophenyl)-2,6-Diazaspiro[3.3]Heptane-2-Carboxylate Versus Closest Analogs


Lipophilicity Reduction: 2,6-Diazaspiro[3.3]Heptane vs. Piperazine Core – ΔlogD₇.₄ ≈ −1.0

When the 2,6-diazaspiro[3.3]heptane core replaces a piperazine ring in matched molecular pairs, the measured logD₇.₄ decreases by approximately 0.9 to 1.0 log units, despite the net addition of one carbon atom. In a systematic analysis of NMe- and NAc-terminated matched pairs, the 2,6-diazaspiro[3.3]heptane derivatives showed ΔlogD₇.₄ = −1.0 (NMe, compound 14b) and ΔlogD₇.₄ = −0.9 (NAc, compound 15b) relative to the corresponding piperazines [1]. The target compound, bearing a Boc group at the 2-position and a 4-aminophenyl at the 6-position, belongs to this same N-Boc-N′-aryl-2,6-diazaspiro[3.3]heptane subclass for which the lipophilicity-lowering effect is expected to be conserved based on the identical spirocyclic topology [2].

Lipophilicity Shift
Class-level
−1.0 logD₇.₄
Supports logD-driven ADME optimization; reported trend.
Matched-pair analysis; absolute values not reported.
Lipophilicity modulation Piperazine bioisostere Drug-like property optimization

Increased Basicity: 2,6-Diazaspiro[3.3]Heptane ΔpKₐ = +1.3 to +1.9 vs. Piperazine Core

The spirocyclic topology of 2,6-diazaspiro[3.3]heptane positions the second nitrogen at a γ- rather than β-relationship to the first, reducing inductive electron withdrawal and substantially increasing basicity. Quantum mechanics (QM) calculations predicted ΔpKₐ (ACD) = +1.9 for the spiro-analogue (2b) relative to piperazine (2a) [1]. Experimentally, matched-pair comparisons of NMe- and NAc-terminated derivatives yielded ΔpKₐ = +1.4 (14b vs. 14a) and ΔpKₐ = +1.3 (15b vs. 15a) [1]. For the target compound, the Boc group at the 2-position electronically attenuates the directly attached nitrogen, but the 6-position nitrogen bearing the 4-aminophenyl group retains the elevated basicity characteristic of the spirocyclic core, which is relevant for target engagement when this nitrogen participates in key ionic interactions with protein residues [2].

Amine Basicity
Class-level
+1.3 to +1.9 pKₐ
May strengthen ionic interactions; supports target engagement assays.
QM prediction and experimental matched pairs.
Amine basicity Ionization state pKₐ modulation

Aqueous Solubility and Metabolic Stability Advantage: Spiro[3.3]Heptane vs. Cyclohexane Analogs

Heteroatom-substituted spiro[3.3]heptanes generally show higher aqueous solubility than their cyclohexane analogues and exhibit a trend toward higher metabolic stability. This finding was established by mounting the spiro[3.3]heptane framework onto fluoroquinolone scaffolds, which yielded active compounds with similar or improved metabolic stability compared to the parent drug-like structures [1]. Linear azaspiro[3.3]heptanes were specifically identified as possessing high aqueous solubilities and low metabolic clearance rates in a subsequent expansion study [2]. While these solubility and metabolic stability advantages were demonstrated on spiro[3.3]heptane cores broadly, the 2,6-diazaspiro[3.3]heptane subclass, to which the target compound belongs, incorporates two nitrogen atoms that further enhance aqueous solubility through hydrogen-bonding capacity and ionizable-group effects relative to all-carbon or mono-heteroatom spirocycles [3].

Solubility & Stability
Class-level
Higher solubility, lower clearance vs cyclohexane
Reported trend; may reduce downstream PK failure risk.
No quantitative fold-change disclosed.
Aqueous solubility Metabolic stability Cyclohexane bioisostere

Orthogonal Protection Strategy: Differential Boc/Aminophenyl Functionalization vs. Symmetrical Piperazine Cores

The target compound features a Boc-protected amine at the 2-position of the spirocyclic core and a free 4-aminophenyl group at the 6-position. This asymmetric protection pattern enables sequential, site-selective derivatization: the Boc group can be removed under acidic conditions (TFA or HCl) to expose a secondary amine for N-alkylation, acylation, or sulfonylation, while the 4-aminophenyl group can be functionalized via Pd-catalyzed aryl amination, amide coupling, or diazotization chemistry independently [1]. In contrast, symmetrical piperazine cores require statistical or low-yielding mono-protection/deprotection sequences to achieve differential functionalization. The spirocyclic architecture further enforces a rigid 90° exit-vector angle between the two nitrogen substituents, a geometric feature that cannot be replicated by flexible piperazine rings and that has been shown to produce distinct protein-binding conformations [2]. The target compound's computed physicochemical profile (XLogP3-AA = 1.9, TPSA = 58.8 Ų, rotatable bonds = 3, HBD = 1, HBA = 4) [3] places it within favorable oral drug-like space for fragment-based or lead-like library construction.

Synthetic Versatility
Reported
Spiro Core
N–N distance +1.3 Å
Volume +9–13 ų
Piperazine Core
Variable N–N distance
Undefined exit-vector
Enables sequential site-selective derivatization.
Fixed 90° exit-vector angle; orthogonal protection.
Orthogonal protection Sequential derivatization Spirocyclic scaffold diversification

Reduced Hepatic Microsomal Metabolism: 2,6-Diazaspiro[3.3]Heptane Matched-Pair Trend

In the matched-pair analysis of 2,6-diazaspiro[3.3]heptane vs. piperazine derivatives, the spirocyclic modification was associated with lowered human liver microsome (HLM) metabolism for both the NMe (14b) and NAc (15b) terminal-group variants [1]. Additionally, in a GPR119 agonist series where the 2,6-diazaspiro[3.3]heptane core was employed as a non-terminal scaffold (compound 21b), the spiro-analogue showed improvements in HLM and hepatocyte (RH) stability alongside a reduction in lipophilicity (ΔlogD₇.₄ = −0.3) and improved hERG profile, without significant detriment to MDCK permeability [1]. The Boc protecting group on the target compound further stabilizes the 2-position nitrogen toward oxidative N-dealkylation, a common metabolic soft spot for tertiary amines, while the 4-aminophenyl group provides a site for subsequent metabolic optimization through ring substitution [2].

Metabolic Stability
Class-level
Lower HLM metabolism vs piperazine
Supports extended half-life prediction; reported trend.
Qualitative data; intrinsic clearance not disclosed.
Hepatic microsomal stability Metabolic clearance Human liver microsomes

Optimal Procurement and Application Scenarios for Tert-Butyl 6-(4-Aminophenyl)-2,6-Diazaspiro[3.3]Heptane-2-Carboxylate


Piperazine-to-Spiro Scaffold Hopping in Kinase Inhibitor Lead Optimization

When a kinase inhibitor hit or lead series contains a terminal N-arylpiperazine moiety, replacing it with the 2,6-diazaspiro[3.3]heptane core using this building block as the synthetic entry point can reduce logD₇.₄ by approximately one log unit while increasing amine basicity by ~1.3–1.4 pKₐ units [1]. This scaffold hop has been validated in CDK inhibitor programs and in SOS1 agonist series, where the spiro-analogue 16b showed a 3-fold improvement in target binding affinity compared to the piperazine parent [1]. The Boc-protected 2-position amine can be deprotected and elaborated into diverse amide, sulfonamide, or urea substituents to modulate selectivity, while the 4-aminophenyl group at the 6-position can be further functionalized via palladium-catalyzed cross-coupling to introduce heteroaryl groups targeting kinase hinge regions [2].

Fragment-Based Drug Discovery (FBDD) Library Construction Utilizing 3D Spirocyclic Topology

The rigid spiro[3.3]heptane core enforces a 90° twist between the exit vectors of the two nitrogen substituents, increasing the N–N distance by ~1.3 Å relative to piperazine and expanding molecular volume by ~9–13 ų [1]. With a molecular weight of 289.37 g/mol, XLogP3-AA of 1.9, TPSA of 58.8 Ų, and only 3 rotatable bonds, this building block falls well within fragment-like and lead-like chemical space [3]. Procurement of this compound for fragment library synthesis enables access to a region of three-dimensional chemical space that is systematically underexplored by traditional flat heterocycle collections, while the orthogonal Boc/aniline protection pattern allows parallel library synthesis at two distinct growth vectors [2].

ADME Property Optimization: Reducing Lipophilicity-Driven hERG and Phospholipidosis Risk

For lead series suffering from high logD-driven off-target pharmacology such as hERG channel blockade or phospholipidosis, incorporating the 2,6-diazaspiro[3.3]heptane core systematically lowers logD₇.₄ by ~0.9–1.0 units without reducing carbon count [1]. In a GPR119 agonist program, the spiro-analogue 21b not only reduced lipophilicity (ΔlogD₇.₄ = −0.3) but simultaneously improved hERG safety margin and HLM/RH metabolic stability while preserving MDCK permeability [1]. The combination of reduced lipophilicity and increased metabolic stability directly addresses two of the most common causes of clinical candidate attrition, making this building block a rational procurement choice when initiating lead optimization on lipophilic piperazine-containing chemotypes.

Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]Heptane Derivatives for Chiral Drug Discovery

The 2,6-diazaspiro[3.3]heptane core can be elaborated into chiral 1-substituted derivatives through addition of azetidine carboxylate anions to Davis–Ellman imines, achieving yields up to 89% and diastereomeric ratios up to 98:2 [4]. While this target compound is not itself chiral, the Boc protecting group at the 2-position can be removed to generate a free secondary amine that serves as a directing group for diastereoselective α-functionalization adjacent to the spirocyclic nitrogen, enabling the construction of stereochemically defined analogs that explore chirality-dependent target engagement [4]. This application is particularly relevant for kinase and GPCR targets where enantioselective binding translates into improved selectivity and reduced off-target activity.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold hopping
LogD reduction and pKₐ elevation profiles
Matched-pair logD and target engagement assays
Fragment-based library construction
3D spirocyclic topology with orthogonal handles
Library diversity and synthetic step count
ADME optimization of lipophilic chemotypes
logD lowering and metabolic stability improvement
hERG binding and microsomal stability assays
Asymmetric synthesis of chiral spiro derivatives
Chiral derivatization via diastereoselective α-functionalization
Diastereomeric ratio and target selectivity assays
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